
3,8-二溴-4-羟基喹啉
描述
3,8-Dibromo-4-hydroxyquinoline is a compound that contains the 8-hydroxyquinoline (8-HQ) nucleus . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Synthesis Analysis
The synthesis of 5,7-dibromo-8-hydroxyquinoline, a related compound, has been described in the literature. It was synthesized in excellent yield via the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .Molecular Structure Analysis
The 8-hydroxyquinoline moiety, which is a part of 3,8-Dibromo-4-hydroxyquinoline, is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
8-Hydroxyquinoline displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis
The molecular formula of 3,8-Dibromo-4-hydroxyquinoline is C9H5Br2NO, and its molecular weight is 302.95 g/mol . It has a complexity of 264 and a topological polar surface area of 29.1 Ų .科学研究应用
Antimicrobial Activity
3,8-Dibromo-4-hydroxyquinoline: has been studied for its antimicrobial properties. It exhibits a broad spectrum of activity against various bacterial and fungal pathogens. This compound can be used to develop new antimicrobial agents that could be effective against drug-resistant strains, which is a growing concern in the medical field .
Anticancer Potential
Research has indicated that derivatives of 8-hydroxyquinoline, like 3,8-Dibromo-4-hydroxyquinoline , show promise as anticancer agents. They have been found to induce cell death in cancer cells through mechanisms such as apoptosis and paraptosis, providing a potential pathway for the development of novel cancer therapies .
Neuroprotective Effects
The compound’s ability to chelate metal ions makes it a candidate for neuroprotective applications. It could be used in the treatment of neurodegenerative diseases like Alzheimer’s by inhibiting the aggregation of metal-protein complexes that are implicated in the disease’s pathology .
Enzyme Inhibition
3,8-Dibromo-4-hydroxyquinoline: has been shown to inhibit 2OG-dependent enzymes. These enzymes are involved in various biological processes, and their inhibition can be leveraged to treat diseases where these enzymes are dysregulated .
Antiviral Applications
This compound has also been explored for its antiviral properties, particularly against HIV. It could serve as a lead compound for the development of new antiviral drugs that are more effective and less toxic than current treatments .
Antifungal and Antiparasitic Uses
The compound’s antifungal effects make it a valuable tool in combating fungal infections. Additionally, it has shown activity against parasites, suggesting potential applications in treating diseases like leishmaniasis and schistosomiasis .
Tuberculosis Treatment
Given its inhibitory effects on mycobacterium tuberculosis, 3,8-Dibromo-4-hydroxyquinoline could be used to develop new treatments for tuberculosis, particularly for strains that are resistant to conventional drugs .
Botulinum Neurotoxin Inhibition
The compound has been identified as an inhibitor of botulinum neurotoxin. This application is particularly relevant in the context of biodefense, as botulinum toxin is a potent and lethal substance that could be used in bioterrorism .
作用机制
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, such as 3,8-dibromo-4-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It is known that 8-hq derivatives interact with their targets to exert their biological effects
Biochemical Pathways
8-hq derivatives are known to impact a variety of biological activities, suggesting they may influence multiple pathways .
Result of Action
8-hq derivatives have been reported to exhibit antimicrobial, anticancer, and antifungal effects , suggesting that they may induce cell death or inhibit cell growth in certain contexts.
安全和危害
未来方向
属性
IUPAC Name |
3,8-dibromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOSMWHTWPLBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671087 | |
| Record name | 3,8-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dibromo-4-hydroxyquinoline | |
CAS RN |
1204812-01-0 | |
| Record name | 3,8-Dibromo-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204812-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1204812-01-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



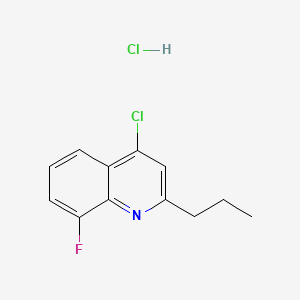
![3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B598850.png)
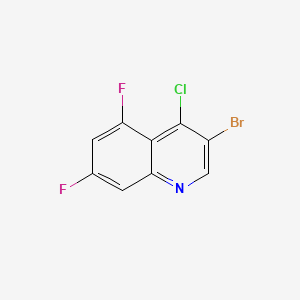
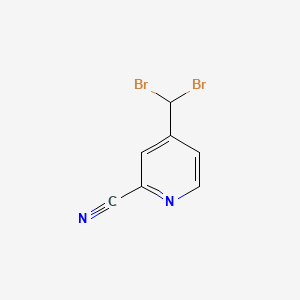
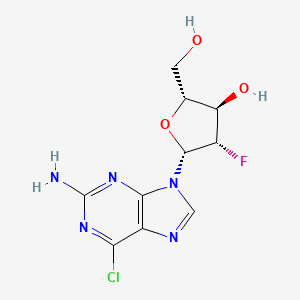
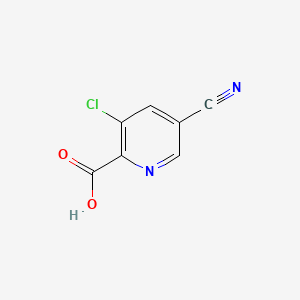
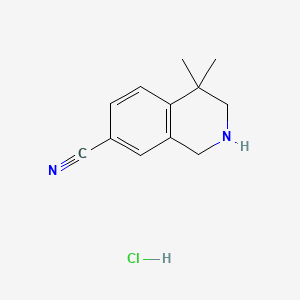
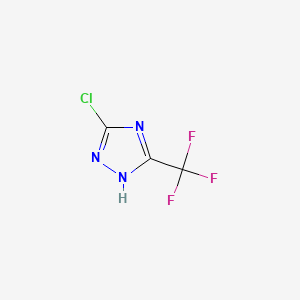
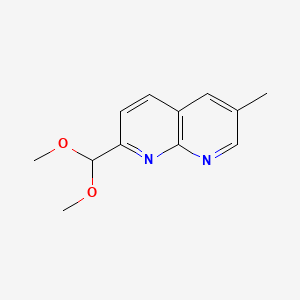

![11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid](/img/structure/B598867.png)

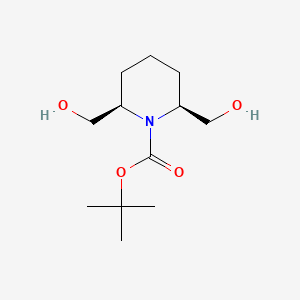
![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)